

4-(4-Chlorobenzoyl)Piperidine CAS number 53220-41-0 details

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Compound of Interest

Compound Name: 4-(4-Chlorobenzoyl)Piperidine

Cat. No.: B1585750

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An In-Depth Technical Guide to **4-(4-Chlorobenzoyl)piperidine** (CAS: 53220-41-0)

Introduction

4-(4-Chlorobenzoyl)piperidine is a halogenated heterocyclic ketone that has garnered significant attention within the scientific community. Identified by its CAS number 53220-41-0, this compound serves as a pivotal chemical building block and a versatile scaffold in medicinal chemistry and pharmaceutical development.^{[1][2][3]} Its structure, featuring a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl group, makes it an important intermediate in the synthesis of complex, biologically active molecules.^{[1][4]} This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis, analytical characterization, and its critical applications as a precursor in modern drug discovery, most notably in the development of novel enzyme inhibitors.^[5]

Physicochemical Properties and Structural Characterization

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its physical and chemical characteristics. These properties dictate handling, storage, and analytical procedures.

Core Chemical Properties

The key identifiers and physical properties of **4-(4-Chlorobenzoyl)piperidine** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	53220-41-0	[1] [6] [7]
Molecular Formula	C ₁₂ H ₁₄ ClNO	[1] [3] [6]
Molecular Weight	223.70 g/mol	[3] [6]
IUPAC Name	(4-chlorophenyl)-piperidin-4-ylmethanone	[6]
Appearance	Yellow to Off-white solid/powder	[1] [7]
Melting Point	60-63 °C	[1]
Solubility	Slightly soluble in water	[1] [2]
SMILES String	Clc1ccc(cc1)C(=O)C2CCNCC2	[3]
InChI Key	IYGWDOXHCPQXKN-UHFFFAOYSA-N	[3] [6]

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of **4-(4-Chlorobenzoyl)piperidine**. The following protocols outline standard methodologies.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. While specific spectra for the title compound are not publicly available, a theoretical analysis based on its structure and data from related piperidine compounds suggests the following expected signals.[\[8\]](#)[\[9\]](#)

- ¹H NMR:

- Aromatic Protons: Two doublets are expected in the aromatic region (~7.4-7.9 ppm), corresponding to the four protons on the chlorophenyl ring, exhibiting typical ortho- and meta-coupling.
- Piperidine Protons: Complex multiplets would appear in the aliphatic region. The proton at the C4 position (methine proton) would be significantly deshielded by the adjacent carbonyl group. Protons on C2, C6, C3, and C5 would appear as distinct multiplets. The N-H proton would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

- ^{13}C NMR:
 - Carbonyl Carbon: A signal in the downfield region (>195 ppm) is characteristic of the ketone carbonyl carbon.
 - Aromatic Carbons: Four distinct signals are expected for the aromatic carbons of the chlorophenyl ring, including the carbon bearing the chlorine atom (ipso-carbon) and the carbon attached to the carbonyl group.
 - Piperidine Carbons: Signals corresponding to the five distinct carbons of the piperidine ring would be observed in the aliphatic region.

1.2.2 Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. Analysis of similar structures suggests the presence of characteristic absorption bands.[\[10\]](#)[\[11\]](#)

- C=O Stretch (Ketone): A strong, sharp absorption band is expected around $1670\text{-}1690\text{ cm}^{-1}$, characteristic of an aryl ketone.
- N-H Stretch: A moderate band around $3300\text{-}3500\text{ cm}^{-1}$ would indicate the secondary amine of the piperidine ring.
- C-H Stretch (Aromatic & Aliphatic): Bands above 3000 cm^{-1} correspond to aromatic C-H stretching, while those just below 3000 cm^{-1} correspond to aliphatic C-H stretching of the piperidine ring.

- C-Cl Stretch: A band in the fingerprint region, typically between $600\text{-}800\text{ cm}^{-1}$, would confirm the presence of the chloro-substituent.

1.2.3 High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound. A reverse-phase C18 column is typically employed for analysis.[\[12\]](#)

- Objective: To determine the purity of a synthesized batch of **4-(4-Chlorobenzoyl)piperidine**.
- Methodology:
 - Column: C18 reverse-phase column (e.g., $4.6\text{ x }250\text{ mm, }5\text{ }\mu\text{m}$).
 - Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
 - Detection: UV detector set to a wavelength where the chlorobenzoyl chromophore has strong absorbance (e.g., 254 nm).
 - Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
 - Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.

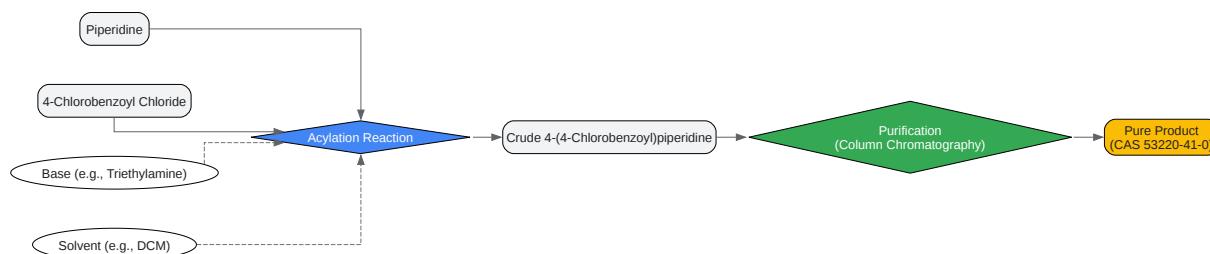
Synthesis and Purification

The synthesis of **4-(4-Chlorobenzoyl)piperidine** is most commonly achieved via the acylation of a piperidine derivative. The following section details a plausible and widely applicable synthetic route.

Synthetic Workflow: Friedel-Crafts Acylation Approach

A logical approach to synthesizing the title compound is the Friedel-Crafts acylation of piperidine with 4-chlorobenzoyl chloride. This reaction couples the acyl group to the nitrogen atom of the piperidine ring, followed by rearrangement or, more directly, acylation at the 4-

position if starting with a pre-functionalized piperidine. A common industrial route involves using a protected piperidine to direct the reaction.



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